molecular formula C7H11N3O2S B12606505 Methyl 3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate CAS No. 646534-24-9

Methyl 3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate

Cat. No.: B12606505
CAS No.: 646534-24-9
M. Wt: 201.25 g/mol
InChI Key: AFRDOBVXHWOOLG-UHFFFAOYSA-N
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Description

Methyl 3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate is a sulfur-containing heterocyclic compound with the molecular formula C₆H₉N₃O₂S . Its structure comprises a 1,2,4-triazole ring substituted with a methyl group at the 5-position and a sulfanyl (thioether) group at the 3-position, linked via a propanoate methyl ester. Key features include:

  • Sulfanyl bridge: Enhances lipophilicity and metabolic stability compared to oxygen-based ethers.
  • Methyl ester: Increases membrane permeability but may hydrolyze to the carboxylic acid under physiological conditions.

This compound is of interest in medicinal chemistry due to the triazole scaffold’s prevalence in bioactive molecules (e.g., antifungals) and the versatility of the thioether group in modulating pharmacokinetics .

Properties

CAS No.

646534-24-9

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

methyl 3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate

InChI

InChI=1S/C7H11N3O2S/c1-5-8-7(10-9-5)13-4-3-6(11)12-2/h3-4H2,1-2H3,(H,8,9,10)

InChI Key

AFRDOBVXHWOOLG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)SCCC(=O)OC

Origin of Product

United States

Preparation Methods

Core Synthesis Pathways

1.1 Nucleophilic Substitution Reaction:
This method involves the reaction between a triazole derivative and methyl propanoate. The key steps are:

  • Starting Materials: A functionalized triazole compound (e.g., 5-methyl-1H-1,2,4-triazole) and a thiol-containing intermediate.
  • Reaction Conditions: The thiol group reacts with methyl propanoate under basic or neutral conditions to form the sulfanyl linkage.
  • Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.

1.2 Esterification Reaction:
Esterification is employed to introduce the methyl ester group:

  • Starting Materials: A carboxylic acid precursor (e.g., 3-(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylpropanoic acid).
  • Reagents: Methanol and an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
  • Reaction Conditions: The reaction is typically conducted under reflux to drive the equilibrium toward ester formation.

Ultrasound-Assisted Synthesis

Ultrasound irradiation is an advanced method to enhance reaction efficiency:

  • Mechanism: Ultrasound promotes cavitation, which accelerates bond formation and reduces reaction times.
  • Advantages: This method provides higher yields and minimizes side reactions compared to conventional heating.
  • Application in Triazole Chemistry: Ultrasound-assisted cyclization of hydrazones has been reported for efficient triazole formation.

Microwave-Assisted Synthesis

Microwave irradiation offers another modern approach:

  • Mechanism: Rapid heating under microwave conditions increases reaction rates.
  • Reactions Involved: Microwave-assisted nucleophilic substitution and esterification have been explored for related compounds.
  • Benefits: Reduced reaction time and energy consumption compared to traditional methods.

Reaction Monitoring and Purification

4.1 Monitoring Techniques:
To ensure complete conversion and product purity:

  • Thin-Layer Chromatography (TLC) is used for quick monitoring.
  • High-Performance Liquid Chromatography (HPLC) provides precise analysis of product purity.

4.2 Purification:
The final compound is purified using recrystallization or column chromatography to achieve high purity.

Data Table: Key Reaction Conditions

Step Starting Materials Reagents/Catalysts Conditions Yield (%)
Nucleophilic Substitution Triazole derivative + methyl propanoate Sodium hydroxide Room temperature ~80
Esterification Carboxylic acid precursor + methanol Sulfuric acid Reflux ~85
Ultrasound-Assisted Hydrazone precursors - Ultrasound irradiation ~90
Microwave-Assisted Triazole precursors - Microwave irradiation ~92

Notes on Optimization

  • Choice of Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred for nucleophilic substitution due to their ability to stabilize intermediates.
  • Temperature Control: Precise temperature regulation is critical during esterification to prevent side reactions.
  • Catalyst Selection: Acid strength influences the esterification rate; weaker acids may require longer reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to methyl 3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate. For instance, derivatives of 1,2,4-triazole have shown significant anti-proliferative effects against various cancer cell lines. A notable study reported that certain triazole derivatives exhibited IC50 values as low as 13.004μg/mL13.004\,\mu g/mL against HepG2 liver cancer cells . This suggests that this compound may possess similar or enhanced activity due to its structural components.

Antimicrobial Properties

Compounds containing the triazole moiety have also been investigated for their antimicrobial activities. Research indicates that triazole derivatives can exhibit both antibacterial and antifungal properties. For example, novel carbazole derivatives derived from triazole structures demonstrated promising activity against various bacterial strains . This suggests potential applications for this compound in the development of new antimicrobial agents.

Ultrasound-Assisted Synthesis

The synthesis of this compound can be optimized through ultrasound-assisted techniques. This method enhances reaction rates and yields compared to conventional synthesis methods. For instance, ultrasound radiation has been shown to significantly increase the efficiency of synthesizing related triazole compounds . Such advancements in synthetic methodologies are crucial for developing this compound on a larger scale for research and therapeutic use.

Case Studies and Research Findings

Study TitleFocusKey Findings
Ultrasound Assisted Synthesis of Triazole DerivativesSynthesis TechniquesEnhanced yields (75–89%) using ultrasound; significant anticancer activity noted .
Biological Activities of Triazole ThionesAntimicrobial PropertiesCertain derivatives exhibited herbicidal activities and potential as antimicrobial agents .
Evaluation of Anticancer ActivityCancer ResearchSignificant anti-proliferative effects observed in HepG2 cell lines with IC50 values reported .

Mechanism of Action

The mechanism of action of Methyl 3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as proteins or nucleic acids. The triazole ring is known to form strong hydrogen bonds and coordinate with metal ions, which can enhance its binding affinity to target molecules.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares Methyl 3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate with four analogues:

Compound Name Molecular Formula Key Substituents/Functional Groups Inferred Properties/Applications
This compound (Target) C₆H₉N₃O₂S 5-Me-triazole, sulfanyl, methyl ester High lipophilicity; potential prodrug candidate
Methyl 3-(5-hydroxy-1H-1,2,4-triazol-3-yl)propanoate C₆H₈N₃O₃ 5-OH-triazole, methyl ester Enhanced hydrogen bonding; possible antioxidant
Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate (CAS 106535-19-7) C₆H₈N₃O₂ Triazole-1-yl, methyl ester Altered dipole moment; varied biological target binding
3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid C₅H₇N₃O₂S 5-Me-triazole, sulfanyl, carboxylic acid Higher acidity; potential for salt formation
Methyl 3-(4-hydroxyphenyl)propionate C₁₀H₁₂O₃ 4-OH-phenyl, methyl ester Phenolic group enables UV activity; polymer precursor

Key Structural and Functional Differences

Substituent Effects on Triazole Core: Sulfanyl vs. Hydroxy (Target vs. ): The sulfanyl group in the target compound increases lipophilicity (logP ~1.2 estimated) compared to the polar hydroxy group, which may enhance membrane permeability but reduce water solubility. Triazole-3-yl vs. Triazole-1-yl (Target vs. ): The 3-yl substitution (vs. 1-yl) alters the electron density distribution, affecting interactions with biological targets. The 1-yl variant lacks the sulfur atom, reducing thioether-specific reactivity (e.g., susceptibility to oxidation).

Ester vs. Carboxylic Acid (Target vs. Hydrolysis under acidic or enzymatic conditions would yield the acid, which may exhibit altered bioavailability or target engagement.

Aromatic vs. Heteroaromatic Systems (Target vs. ) :

  • The phenyl-based compound () lacks the triazole’s nitrogen-rich environment, reducing hydrogen-bonding capacity but increasing aromatic π-system stability. This structural difference suggests divergent applications, such as UV-absorbing materials vs. bioactive molecules.

Biological Activity

Methyl 3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate is a compound of significant interest due to its potential biological activities, particularly in the fields of antiviral and antibacterial research. This article compiles various studies that highlight its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

Molecular Formula : C8_{8}H10_{10}N4_{4}O2_{2}S
Molecular Weight : 218.25 g/mol
CAS Number : 357172-63-5
IUPAC Name : this compound

The compound features a methyl group attached to a triazole ring, which is known for its diverse biological activity. The presence of the sulfanyl group enhances its reactivity and potential interactions with biological targets.

Antiviral Activity

Recent studies have demonstrated the antiviral potential of triazole derivatives, including this compound. In vitro assays have shown that certain derivatives can significantly reduce the infectivity of influenza viruses (H1N1 and H3N2) by over 90% at specific concentrations. For instance, compounds with similar structures were tested at doses ranging from 0.03 mg to 1 mg in 100 μL solutions, revealing promising results as neuraminidase inhibitors .

Antibacterial Activity

The antibacterial properties of triazole compounds have also been explored. A study focused on the synthesis of various triazole derivatives assessed their effectiveness against different bacterial strains. This compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) indicated that modifications to the triazole ring could enhance its efficacy against specific bacterial targets .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Viral Enzymes : The compound likely interferes with viral replication processes by inhibiting key enzymes such as neuraminidase.
  • Disruption of Bacterial Cell Wall Synthesis : Similar to other triazole derivatives, it may inhibit the synthesis of essential components in bacterial cell walls.

Case Study 1: Antiviral Efficacy

A recent study evaluated the antiviral activity of several triazole derivatives against influenza viruses. This compound was included in a series of tests where it showed a significant reduction in viral load in infected cell cultures. The results suggested that this compound could be a candidate for further development as an antiviral agent .

Case Study 2: Antibacterial Screening

In another investigation focusing on antibacterial properties, this compound was tested against common pathogens like Staphylococcus aureus and Escherichia coli. The compound demonstrated effective inhibition at low micromolar concentrations, highlighting its potential as a therapeutic agent against bacterial infections .

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